
2-(chloromethyl)-5-(3,5-dimethylphenyl)-1,3,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Chloromethyl)-5-(3,5-dimethylphenyl)-1,3,4-oxadiazole (CMDO) is an organochlorine compound that has been studied for its potential applications in scientific research and lab experiments. CMDO is a derivative of the oxadiazole ring system, which is a heterocyclic compound containing a nitrogen atom and four carbon atoms. CMDO has been found to have several biochemical and physiological effects on various systems, making it an attractive molecule for further research.
Wirkmechanismus
The exact mechanism of action of 2-(chloromethyl)-5-(3,5-dimethylphenyl)-1,3,4-oxadiazole is still unknown, however, it is believed to interact with several biochemical pathways in the body. This compound has been found to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase. It is also believed to interact with certain proteins, such as glutathione S-transferase and cytochrome P450.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects on the body, including antioxidant activity, anti-inflammatory activity, and anti-cancer activity. This compound has also been found to have neuroprotective effects, as well as anti-fungal and anti-bacterial activity.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(chloromethyl)-5-(3,5-dimethylphenyl)-1,3,4-oxadiazole in lab experiments include its cost-effectiveness and its simple synthesis method. Additionally, this compound is a stable compound and can be stored for long periods of time without degradation. The main limitation of using this compound in lab experiments is that its exact mechanism of action is still unknown, making it difficult to accurately predict its effects in certain situations.
Zukünftige Richtungen
Future research on 2-(chloromethyl)-5-(3,5-dimethylphenyl)-1,3,4-oxadiazole could focus on its potential applications in cancer research, as well as its potential role in neuroprotection. Additionally, further research could be conducted on the exact mechanism of action of this compound, as well as its potential interactions with other compounds. Additionally, further research could be conducted to explore the potential side effects of this compound, as well as its potential interactions with other drugs.
Synthesemethoden
2-(chloromethyl)-5-(3,5-dimethylphenyl)-1,3,4-oxadiazole can be synthesized by reacting 1,3,4-oxadiazole with 3,5-dimethylphenylchloromethyl ether. This reaction produces the desired compound, this compound, which is then purified by recrystallization in a solvent. The synthesis method is simple and cost-effective, making it a viable option for researchers.
Wissenschaftliche Forschungsanwendungen
2-(chloromethyl)-5-(3,5-dimethylphenyl)-1,3,4-oxadiazole has been used in several scientific research applications, including as a potential antifungal agent, as an antioxidant, and as a potential anti-inflammatory agent. This compound has also been studied for its potential applications in cancer research, as an anti-cancer drug, and as a potential agent for inhibiting tumor growth.
Eigenschaften
IUPAC Name |
2-(chloromethyl)-5-(3,5-dimethylphenyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O/c1-7-3-8(2)5-9(4-7)11-14-13-10(6-12)15-11/h3-5H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYIAIZAAYAEKDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=NN=C(O2)CCl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


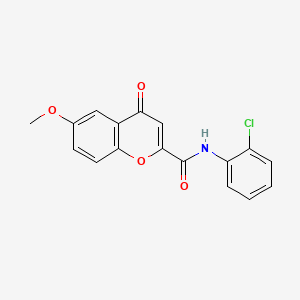
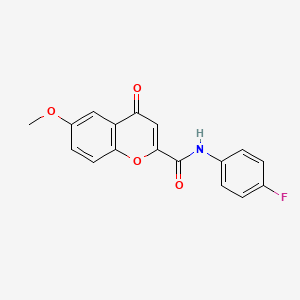
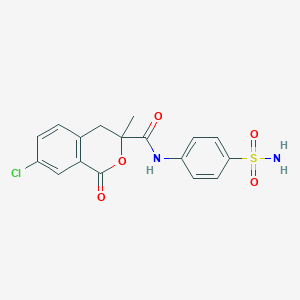
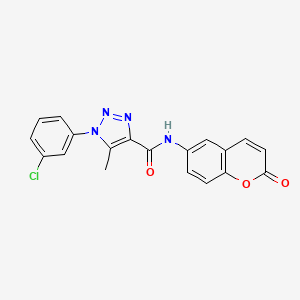
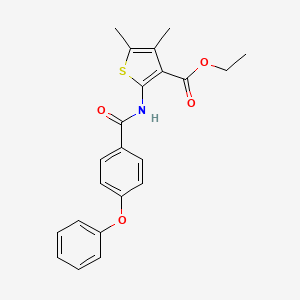
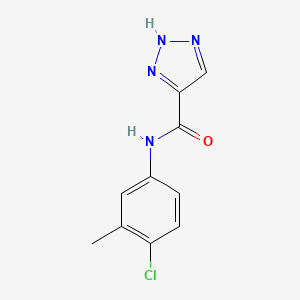
![2-[(1-methanesulfonylpiperidin-4-yl)methyl]-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B6480166.png)
![4-{[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]methyl}-N,N-dimethylpiperidine-1-sulfonamide](/img/structure/B6480170.png)
![1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(diphenylmethyl)piperazine](/img/structure/B6480175.png)
![3-(4-bromobenzenesulfonyl)-N-(4-methoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B6480189.png)
![10-(4-ethylbenzenesulfonyl)-N-(4-methoxyphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B6480194.png)
![methyl 5-oxo-3-(pyrrolidine-1-carbonyl)-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-8-carboxylate](/img/structure/B6480205.png)
![2-(2-{[(2-methoxyphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetic acid](/img/structure/B6480207.png)